Danazol, United States PharmacopeiaReference Standard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

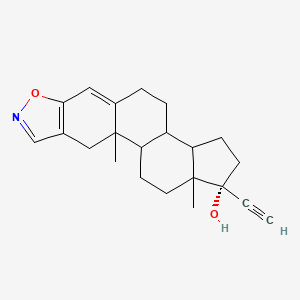

LSM-6384 is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

Hereditary Angioedema Treatment

- Danazol has been studied for its effectiveness in preventing attacks of hereditary angioedema. Clinical trials have shown that danazol significantly reduces the frequency of attacks. The drug was found to correct the underlying biochemical abnormality associated with hereditary angioedema by increasing C1 esterase inhibitor and complement component 4 levels (Gelfand et al., 1976).

Endocrine Disorders and Endometriosis

- Danazol's role in treating endocrine disorders and endometriosis has been extensively reviewed. It is noted for its antigonadotropic effects and impact on gonadal steroidogenesis. Danazol has been used for treating endometriosis due to its ability to suppress gonadotropin levels and fertility, thus affecting the disease's progression (Dmowski, 1979).

Hematologic Disorders

- Danazol, recognized for its attenuated androgenic properties, has been found useful in treating various hematologic disorders, including idiopathic thrombocytopenic purpura and autoimmune hemolytic anemia. Studies have indicated that danazol can induce remissions in these conditions and offer a safer alternative to glucocorticoids (Ahn, 1990).

Aromatase Activity Inhibition in Endometriosis

- Research has demonstrated that danazol can inhibit aromatase activity in endometriosis-derived stromal cells. This inhibition is competitive and significant at certain concentrations, indicating danazol's potential in directly impacting estrogen production in endometriotic lesions (Murakami et al., 2006).

Lipoprotein Metabolism

- Danazol's impact on plasma lipids and lipoprotein metabolism has been a subject of study. It induces changes in HDL and LDL cholesterol levels, which may have implications for cardiovascular health. The drug's mechanism in altering lipoprotein metabolism is not entirely understood but is thought to involve hepatic lipase and LDL receptor activity (Packard & Shepherd, 1994).

Gonadotropin Levels and Fertility

- Studies have investigated danazol's effect on gonadotropin levels, particularly in relation to fertility and ovarian function. Danazol has been shown to suppress gonadotropin release, which could be leveraged in certain clinical situations requiring the suppression of ovarian function (Rannevik & Thorell, 1984).

properties

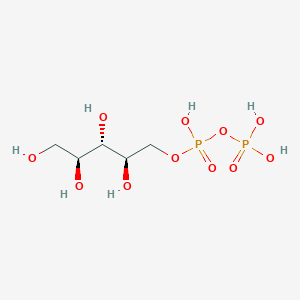

Molecular Formula |

C22H27NO2 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

(17R)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |

InChI |

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16?,17?,18?,20?,21?,22-/m0/s1 |

InChI Key |

POZRVZJJTULAOH-ZIKCMSSPSA-N |

Isomeric SMILES |

CC12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

solubility |

0.7 [ug/mL] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1255332.png)

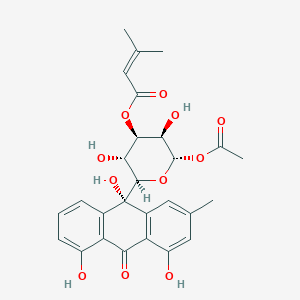

![[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,17S)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1255340.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)

![(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255345.png)

![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)